molecular formula C24H26ClN3O2 B2534119 Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate CAS No. 457937-15-4

Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate

Cat. No.: B2534119
CAS No.: 457937-15-4
M. Wt: 423.94
InChI Key: NIXVSNOUSINWRM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate is a synthetic compound that belongs to the quinoline class of chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate typically involves multiple steps. One common method includes the reaction of 7-chloro-8-methylquinoline-3-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 4-benzylpiperazine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .

Scientific Research Applications

Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its antitumor activity.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2/c1-3-30-24(29)20-15-26-22-17(2)21(25)10-9-19(22)23(20)28-13-11-27(12-14-28)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXVSNOUSINWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1N3CCN(CC3)CC4=CC=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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